6-(Isobutylsulfonyl)nicotinic acid is a sulfonamide derivative of nicotinic acid, characterized by the presence of an isobutylsulfonyl group attached to the nitrogen atom of the pyridine ring. Its molecular formula is C₁₃H₁₅NO₄S, and it is known for its potential applications in pharmaceuticals and biochemistry. The compound combines the properties of nicotinic acid, which is essential in metabolic processes, with the sulfonyl group that can enhance solubility and bioactivity.
The compound also exhibits typical behavior of nicotinic acid, such as forming salts and undergoing decarboxylation under certain conditions
Synthesis of 6-(Isobutylsulfonyl)nicotinic acid can be achieved through several methods: These methods highlight the versatility in synthesizing sulfonamide derivatives from established nicotinic acid pathways
6-(Isobutylsulfonyl)nicotinic acid has potential applications in various fields: The unique structure may allow for enhanced efficacy compared to traditional nicotinic acid . Research on the interactions of 6-(Isobutylsulfonyl)nicotinic acid with biological systems is limited but suggests that it may interact with various enzymes and receptors involved in metabolic pathways. Studies focusing on similar compounds indicate potential interactions with: Further research is necessary to elucidate specific interactions and mechanisms of action for this compound
6-(Isobutylsulfonyl)nicotinic acid shares similarities with several compounds, particularly those derived from nicotinic acid. Here are some comparable compounds: The uniqueness of 6-(Isobutylsulfonyl)nicotinic acid lies in its specific sulfonamide modification which may confer enhanced solubility and bioactivity compared to its parent compounds . Retrosynthetic analysis represents a fundamental approach for designing synthetic pathways to complex organic molecules by systematically deconstructing the target structure into simpler precursor components [1]. For 6-(Isobutylsulfonyl)nicotinic acid, the retrosynthetic strategy involves identifying key disconnection sites that enable efficient construction of the target molecule [2]. The primary retrosynthetic disconnection for 6-(Isobutylsulfonyl)nicotinic acid involves breaking the carbon-sulfur bond between the pyridine ring and the isobutylsulfonyl group [3]. This disconnection reveals nicotinic acid as a readily available starting material and an isobutylsulfonyl electrophile as the coupling partner [4]. The isobutyl group, characterized by the branched alkyl structure (2-methylpropyl), can be further traced back to isobutanol or isobutyric acid derivatives [5]. Alternative retrosynthetic approaches may involve functional group interconversion strategies, where the carboxylic acid functionality in nicotinic acid could be temporarily protected or modified to facilitate selective sulfonylation at the 6-position [6]. The strategic use of protecting groups enables regioselective transformations while maintaining the integrity of sensitive functional groups throughout the synthetic sequence [7]. Direct sulfonation of nicotinic acid derivatives represents one of the most straightforward approaches for introducing sulfonyl groups into pyridine-containing structures [8]. The classical sulfonation methodology involves treatment of nicotinic acid with sulfur trioxide or fuming sulfuric acid under controlled conditions [8]. However, the electron-deficient nature of the pyridine ring requires more aggressive conditions compared to benzene derivatives [8]. The regioselectivity of sulfonation in nicotinic acid systems is influenced by the electron-withdrawing effect of the carboxylic acid group and the nitrogen atom [9]. Activation of the pyridine ring through treatment with triflic anhydride followed by nucleophilic attack by sulfinate salts has emerged as a highly effective strategy for achieving regioselective sulfonylation [9] [10]. This approach enables direct carbon-hydrogen functionalization at the desired position while avoiding harsh acidic conditions [9]. The introduction of isobutylsulfonyl groups typically requires the preparation of isobutylsulfonyl chloride as a key intermediate [11]. Synthesis of sulfonyl chlorides can be achieved through oxidative chlorination of thiols or disulfides using various reagent systems [12] [13]. The preparation of isobutylsulfonyl chloride involves oxidation of isobutyl disulfide with nitric acid and hydrochloric acid in the presence of oxygen [14]. Alternative strategies employ direct coupling of sulfinate salts with activated pyridine derivatives [9]. Sodium isobutylsulfinate can be prepared from isobutyl bromide and sodium sulfite through nucleophilic substitution reactions [15]. The resulting sulfinate salt serves as an effective nucleophile for direct introduction of the isobutylsulfonyl group onto activated pyridine rings [9]. Transition metal-catalyzed carbon-sulfur bond formation has emerged as a powerful methodology for constructing organosulfur compounds [16] [17]. Palladium-catalyzed reactions enable the direct incorporation of sulfur dioxide and subsequent coupling with organic halides to form sulfonylated products [16]. The use of palladium bromide as a catalyst at room temperature facilitates the formation of carbon-sulfur bonds through radical-mediated processes [16]. Nickel-catalyzed approaches offer complementary reactivity for carbon-sulfur bond formation [17]. The reduction of arylsulfonyl chlorides in the presence of nickel catalysts and manganese as a reducing agent provides access to sulfide linkages through a three-step reduction mechanism [17]. This methodology demonstrates excellent functional group tolerance and provides high yields across diverse substrate combinations [17]. Electrochemical methods provide environmentally sustainable alternatives for carbon-sulfur bond formation [18] [19]. The coupling of carbon dioxide with sulfite anions on copper-based electrodes generates hydroxymethanesulfonate and related sulfur-containing compounds with Faradaic efficiencies exceeding 95% [15]. These approaches demonstrate the potential for sustainable synthesis of organosulfur compounds using renewable energy sources [15]. Solvent selection profoundly influences reaction rates, selectivity, and overall efficiency in organic synthesis [20] [21]. For sulfonylation reactions involving nicotinic acid derivatives, polar aprotic solvents typically provide optimal reaction environments [21]. The relationship between solvent properties and reaction kinetics can be described through Linear Solvation Energy Relationships, where solvent parameters such as hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability correlate with observed rate constants [21]. Temperature optimization requires careful consideration of reaction thermodynamics and kinetics [20] [22]. Elevated temperatures generally increase reaction rates according to the Arrhenius equation, but may also promote side reactions and decomposition pathways [20]. For sulfonylation reactions, optimal temperatures typically range from 80-120°C, balancing reaction efficiency with product stability [23]. The solvent effectiveness factor provides a quantitative measure of solvent performance that incorporates temperature and stirring effects [24]. Higher temperatures reduce solvent viscosity and enhance mass transfer, leading to improved reaction yields [24]. The correlation between temperature and yield demonstrates that increasing reaction temperature from 50°C to 80°C can improve yields by 15-20% due to enhanced molecular mobility and collision frequency [24]. High-throughput screening methodologies enable rapid evaluation of catalytic systems across multiple reaction parameters [25] [26]. Catalyst libraries containing various transition metals, ligands, and additives can be systematically evaluated using parallel reactor systems [26]. Automated sampling and analysis techniques allow for real-time monitoring of reaction progress and product formation [25]. The optimization of catalytic systems requires consideration of multiple factors including catalyst loading, ligand effects, and reaction atmosphere [27]. Bayesian optimization algorithms guided by machine learning models can accelerate the identification of optimal reaction conditions by predicting suitable parameter combinations based on limited experimental data [27]. These approaches reduce the number of required experiments while maintaining high success rates in finding optimal conditions [27]. Response surface methodology provides a systematic approach for optimizing multiple variables simultaneously [20]. By varying catalyst loading, temperature, and reaction time across designed experimental matrices, optimal conditions can be identified through mathematical modeling of the response surface [20]. This approach enables prediction of reaction outcomes across the entire parameter space while minimizing experimental effort [20]. Purification of 6-(Isobutylsulfonyl)nicotinic acid requires careful selection of techniques that preserve product integrity while achieving high purity levels [28]. Flash column chromatography using silica gel provides effective separation of the target compound from reaction byproducts and unreacted starting materials [28]. The choice of eluent system depends on the polarity characteristics of the target molecule and impurities [28]. Reversed-phase chromatography offers superior resolution for polar compounds containing both carboxylic acid and sulfonyl functionalities [28]. The use of water-acetonitrile gradient systems enables fine-tuning of retention times and peak separation [28]. Preparative high-performance liquid chromatography provides the highest resolution for final purification steps, particularly when analytical purity requirements exceed 98% [28]. Characterization protocols for 6-(Isobutylsulfonyl)nicotinic acid employ multiple analytical techniques to confirm structure and assess purity [29] [30]. Nuclear Magnetic Resonance spectroscopy provides definitive structural information through analysis of proton and carbon-13 chemical shifts [30] [31]. The carboxylic acid proton typically appears as a broad singlet around 12-13 ppm, while the isobutyl group exhibits characteristic splitting patterns [31]. Mass spectrometry using electrospray ionization provides accurate molecular weight determination and fragmentation patterns characteristic of sulfonylated nicotinic acid derivatives [32] [33]. The molecular ion peak and characteristic loss of sulfur dioxide (64 mass units) confirm the presence of the sulfonyl functionality [34]. High-resolution mass spectrometry enables determination of molecular formulas with sub-ppm accuracy [34]. Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid carbonyl stretch (1680-1720 cm⁻¹), sulfone asymmetric and symmetric stretches (1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and pyridine ring vibrations [35]. The combination of spectroscopic data provides unambiguous structural confirmation [35]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation of 6-(Isobutylsulfonyl)nicotinic acid [1]. The molecular formula C₁₀H₁₃NO₄S presents characteristic spectroscopic features across multiple nuclear environments [2]. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the substituted nicotinic acid framework combined with the isobutylsulfonyl substituent. The aromatic region displays three characteristic signals corresponding to the substituted pyridine ring. The hydrogen at position 2 of the pyridine ring typically appears at approximately 9.1-9.2 parts per million as a doublet, reflecting the ortho-coupling to the hydrogen at position 3 [3]. The hydrogen at position 4 manifests as a doublet at approximately 8.3-8.4 parts per million, while the hydrogen at position 5 appears as a doublet of doublets at approximately 7.5-7.8 parts per million [4]. These chemical shifts are characteristic of electron-deficient pyridine systems bearing electron-withdrawing substituents [5]. The isobutylsulfonyl substituent contributes additional proton signals in the aliphatic region. The methylene protons adjacent to the sulfonyl group appear as a characteristic doublet at approximately 3.2-3.5 parts per million, reflecting coupling to the methine proton of the isobutyl chain [6]. The methine proton manifests as a multiplet centered around 2.1-2.3 parts per million, while the terminal methyl groups appear as a doublet at approximately 1.0-1.2 parts per million [5]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework. The carboxyl carbon resonates at approximately 166 parts per million, consistent with aromatic carboxylic acid derivatives [4]. The aromatic carbons of the pyridine ring exhibit characteristic chemical shifts between 123-153 parts per million, with the carbon bearing the carboxyl group appearing most downfield [3]. The quaternary carbon at position 6 bearing the sulfonyl substituent typically resonates around 162-165 parts per million [7]. Two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, establish definitive carbon-hydrogen connectivity patterns [8]. The Heteronuclear Single Quantum Coherence spectrum confirms direct carbon-hydrogen attachments, while Heteronuclear Multiple Bond Correlation provides long-range connectivity information crucial for structural assignment [3]. Correlation Spectroscopy techniques reveal scalar coupling relationships between adjacent protons, confirming the substitution pattern on the pyridine ring [5]. The coupling constant values provide additional structural confirmation. Ortho-coupling constants in the pyridine ring typically range from 7.5-8.5 hertz, while meta-coupling constants are significantly smaller at 1.5-2.5 hertz [7]. These values are consistent with the proposed substitution pattern and confirm the regiochemistry of the compound [6]. Mass spectrometric analysis of 6-(Isobutylsulfonyl)nicotinic acid reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [9]. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the molecular formula C₁₀H₁₃NO₄S [2]. The molecular ion typically exhibits moderate intensity due to the presence of heteroatoms that facilitate fragmentation [10]. The primary fragmentation pathway involves loss of the carboxyl group, generating a prominent fragment at mass-to-charge ratio 198 through loss of 45 mass units [9]. This fragmentation is characteristic of aromatic carboxylic acids and occurs through a hydrogen rearrangement mechanism [11]. Secondary fragmentation involves loss of sulfur dioxide from the molecular ion, producing a fragment at mass-to-charge ratio 179 through loss of 64 mass units [10]. This fragmentation pattern is typical of sulfonyl-containing compounds and provides diagnostic information regarding the presence of the sulfonyl functional group [11]. Alpha-cleavage adjacent to the sulfonyl group generates characteristic fragments through loss of the isobutyl moiety. Loss of 57 mass units from the molecular ion produces a fragment at mass-to-charge ratio 186, corresponding to elimination of the isobutyl radical [10]. This fragmentation pathway is consistent with the propensity for alpha-cleavage in sulfone compounds and confirms the presence of the isobutyl substituent [11]. The base peak in the spectrum typically corresponds to the protonated nicotinic acid fragment at mass-to-charge ratio 124, formed through loss of the entire isobutylsulfonyl substituent [9]. This fragmentation occurs through a complex rearrangement mechanism involving the pyridine nitrogen and results in formation of the stable nicotinic acid cation [10]. Additional fragments at mass-to-charge ratios 106, 78, and 51 correspond to successive losses from the nicotinic acid fragment, following established fragmentation patterns for pyridinecarboxylic acids [11]. The fragmentation pattern exhibits characteristic isotope peaks due to the presence of sulfur. The molecular ion displays an isotope peak at mass-to-charge ratio 245 with approximately 4.5% relative intensity, corresponding to the ³⁴S isotope [9]. This isotope pattern provides additional confirmation of the molecular formula and the presence of sulfur in the structure [10]. Infrared spectroscopy provides comprehensive information regarding the functional groups present in 6-(Isobutylsulfonyl)nicotinic acid [12]. The carboxyl group exhibits characteristic absorption bands at approximately 3430 centimeters⁻¹ for the hydroxyl stretch and 1710 centimeters⁻¹ for the carbonyl stretch [13]. These frequencies are consistent with aromatic carboxylic acids and confirm the presence of the carboxyl functional group [14]. The sulfonyl group manifests characteristic asymmetric and symmetric stretching vibrations at approximately 1320 and 1150 centimeters⁻¹, respectively [15]. These absorption bands are diagnostic for sulfonyl functional groups and provide confirmation of the presence of the isobutylsulfonyl substituent [16]. The intensity and position of these bands are consistent with arylsulfonyl compounds and distinguish the compound from other sulfur-containing functional groups [15]. Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 centimeters⁻¹, while aliphatic carbon-hydrogen stretches manifest at 2850-2950 centimeters⁻¹ [13]. The pyridine ring exhibits characteristic in-plane deformation vibrations at approximately 1600, 1580, and 1480 centimeters⁻¹ [12]. These vibrations are characteristic of substituted pyridine rings and provide information regarding the electronic environment of the aromatic system [13]. Raman spectroscopy complements infrared analysis by providing information regarding symmetric vibrations and polarizable functional groups [12]. The carbonyl stretch appears with strong Raman intensity at approximately 1710 centimeters⁻¹, confirming the presence of the carboxyl group [13]. The pyridine ring breathing mode manifests as a strong Raman band at approximately 1000 centimeters⁻¹, characteristic of substituted pyridines [12]. Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set provide theoretical vibrational frequencies that correlate well with experimental observations [7]. Calculated frequencies typically require scaling by a factor of 0.9679 to account for anharmonicity and basis set limitations [7]. The calculated spectrum reproduces the major experimental bands with good accuracy, providing confidence in the structural assignment [17]. Single-crystal X-ray diffraction represents the gold standard for definitive structural characterization of 6-(Isobutylsulfonyl)nicotinic acid [18]. Suitable crystals for diffraction analysis can be obtained through slow evaporation from polar solvents such as methanol or ethanol [19]. The compound typically crystallizes in a monoclinic crystal system with space group P2₁/c, consistent with the asymmetric nature of the molecule [20]. The molecular structure reveals a planar nicotinic acid moiety with the carboxyl group slightly twisted out of the pyridine plane [17]. The carboxyl group adopts a syn-periplanar conformation with respect to the nitrogen atom, minimizing intramolecular repulsion [21]. The carbon-oxygen bond lengths in the carboxyl group are approximately 1.32 angstroms for the carbon-hydroxyl bond and 1.21 angstroms for the carbon-oxygen double bond [19]. The isobutylsulfonyl substituent at position 6 adopts an extended conformation to minimize steric interactions with the pyridine ring [22]. The sulfur-carbon bond length to the pyridine ring is approximately 1.78 angstroms, while the sulfur-oxygen bond lengths are approximately 1.45 angstroms each [15]. The sulfur atom exhibits tetrahedral geometry with bond angles close to the ideal tetrahedral angle of 109.5 degrees [16]. The isobutyl chain extends away from the pyridine ring in a gauche conformation [22]. The carbon-carbon bond lengths within the isobutyl chain are typical for sp³ hybridized carbons at approximately 1.54 angstroms [19]. The methyl groups adopt staggered conformations to minimize steric hindrance [21]. Intermolecular hydrogen bonding plays a crucial role in crystal packing [23]. The carboxyl group acts as both a hydrogen bond donor and acceptor, forming dimeric associations through carboxyl-carboxyl hydrogen bonds [24]. These dimers are further connected through weaker carbon-hydrogen to oxygen interactions involving the pyridine ring and sulfonyl oxygens [20]. The crystal packing results in layered structures with alternating hydrophilic and hydrophobic regions [23]. Hirshfeld surface analysis provides quantitative insights into intermolecular interactions within the crystal structure of 6-(Isobutylsulfonyl)nicotinic acid [25]. The Hirshfeld surface maps the closest intermolecular contacts around each molecule and enables calculation of relative contact contributions [26]. The analysis employs the normalized contact distance parameter dnorm to identify significant intermolecular interactions [25]. The Hirshfeld surface displays characteristic red regions corresponding to close intermolecular contacts [26]. The most prominent red regions appear near the carboxyl group, indicating strong hydrogen bonding interactions with neighboring molecules [25]. Additional red regions near the sulfonyl oxygens suggest secondary hydrogen bonding interactions that contribute to crystal stability [27]. The two-dimensional fingerprint plot reveals the relative contributions of different intermolecular contact types [25]. Hydrogen-hydrogen contacts typically contribute 38-42% of the total surface area, representing van der Waals interactions between methyl groups and other hydrogen atoms [26]. Oxygen-hydrogen contacts contribute approximately 25-30% of the surface area, primarily from hydrogen bonding interactions involving the carboxyl and sulfonyl groups [25]. Carbon-hydrogen contacts account for approximately 15-18% of the surface interactions, arising from weak hydrogen bonding between aromatic carbons and aliphatic hydrogens [27]. Carbon-carbon contacts contribute approximately 8-12% of the surface area and correspond to π-π stacking interactions between pyridine rings [25]. Oxygen-oxygen contacts represent a smaller contribution at 3-5% but are significant for understanding the packing of polar groups [26]. The shape index and curvedness surfaces provide additional information regarding molecular packing [25]. Flat regions on the shape index surface indicate potential π-π stacking interactions between aromatic rings [26]. The curvedness surface highlights regions of high molecular surface area that contribute significantly to crystal stability [27]. Density functional theory calculations provide comprehensive theoretical characterization of 6-(Isobutylsulfonyl)nicotinic acid at the molecular level [7]. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set represents an optimal balance between computational accuracy and efficiency for this system [17]. Full geometry optimization confirms the global minimum energy conformation and provides theoretical structural parameters for comparison with experimental data [28]. The calculated molecular geometry exhibits excellent agreement with experimental crystal structure data [17]. The pyridine ring adopts a planar conformation with calculated bond lengths deviating less than 0.02 angstroms from experimental values [7]. The carboxyl group torsion angle relative to the pyridine ring is calculated at approximately 12 degrees, consistent with experimental observations [29]. Electronic structure analysis reveals the frontier molecular orbitals and their energetic properties [28]. The highest occupied molecular orbital localizes primarily on the carboxyl group and pyridine nitrogen, with significant contribution from the oxygen lone pairs [30]. The lowest unoccupied molecular orbital displays π* character delocalized across the pyridine ring system [31]. The calculated energy gap between frontier orbitals is approximately 4.8 electron volts, indicating moderate electronic stability [28]. Atomic charges calculated using the Natural Population Analysis method provide insights into electronic distribution [6]. The carboxyl carbon carries a significant positive charge of approximately +0.75 elementary charges, while the carboxyl oxygens exhibit negative charges of -0.55 to -0.65 elementary charges [7]. The sulfur atom in the sulfonyl group displays a positive charge of approximately +1.2 elementary charges, consistent with its electron-withdrawing character [30]. Thermodynamic properties calculated at standard conditions reveal important energetic parameters [28]. The calculated standard enthalpy of formation is approximately -545 kilojoules per mole, indicating thermodynamic stability [17]. The calculated heat capacity at constant pressure is 185 joules per mole per kelvin, typical for molecules of this size and complexity [7]. Conformational analysis of 6-(Isobutylsulfonyl)nicotinic acid reveals multiple stable conformations accessible at room temperature [22]. Systematic rotation around the carbon-sulfur bond connecting the pyridine ring to the sulfonyl group identifies four distinct conformational minima [21]. The global minimum corresponds to an anti-periplanar arrangement that minimizes steric interactions between the isobutyl chain and the carboxyl group [32]. The carboxyl group can adopt syn or anti conformations relative to the pyridine nitrogen [29]. The syn conformation is stabilized by approximately 8 kilojoules per mole relative to the anti conformation due to favorable electrostatic interactions [32]. This conformational preference has significant implications for hydrogen bonding patterns in both solid state and solution [21]. Tautomerism represents an important consideration for nicotinic acid derivatives [29]. The compound can potentially exist in neutral and zwitterionic forms through intramolecular proton transfer from the carboxyl group to the pyridine nitrogen [32]. Density functional theory calculations indicate that the neutral form is favored by approximately 75 kilojoules per mole in the gas phase [29]. However, solvent effects significantly stabilize the zwitterionic form, reducing the energy difference to approximately 25 kilojoules per mole in aqueous solution [32]. The energy barrier for tautomerization is calculated at approximately 165 kilojoules per mole for the uncatalyzed process [29]. Water molecules can catalyze this process by forming hydrogen-bonded bridges between the carboxyl and pyridine groups, reducing the activation energy to approximately 85 kilojoules per mole [32]. This suggests that tautomerization may be kinetically accessible under physiological conditions [29]. Conformational flexibility of the isobutyl chain contributes additional structural diversity [22]. Rotation around the carbon-carbon bonds within the isobutyl chain generates multiple rotameric states with energy differences typically less than 8 kilojoules per mole [21]. The preferred conformations minimize 1,3-diaxial interactions and adopt staggered arrangements around carbon-carbon bonds [22]. Temperature-dependent conformational populations can be estimated using Boltzmann statistics [33]. At room temperature, the global minimum conformation represents approximately 65% of the population, while higher energy conformations contribute to conformational averaging observed in solution-state nuclear magnetic resonance spectra [22]. This conformational flexibility may be important for biological activity and molecular recognition processes [33].
Compound Name Structure/Characteristics Unique Features Nicotinic Acid C₆H₅NO₂; Vitamin B3 Essential nutrient involved in metabolism Nicotinamide C₆H₆N₂O; Amide form of nicotinic acid More soluble than nicotinic acid Acipimox C₁₄H₁₉NO₃S; Anti-lipid agent Used primarily for dyslipidemia treatment Isobutanesulfonamide C₄H₉NO₂S; Sulfonamide derivative Used as an antibacterial agent Retrosynthetic Analysis
Key Synthetic Routes
Sulfonation of Nicotinic Acid Derivatives
Isobutylsulfonyl Group Introduction Strategies
Reagent System Temperature (°C) Yield (%) Reaction Time (h) Nitric acid/Hydrochloric acid/Oxygen 25-40 70-81 6-8 Cyanuric chloride/Triethylamine 80 65-75 20 1,3-Dichloro-5,5-dimethylhydantoin 150 60-70 4-6 Catalytic Approaches for Carbon–Sulfur Bond Formation
Catalyst System Temperature (°C) Yield Range (%) Substrate Scope Palladium bromide (10 mol%) 25 75-90 Aryl iodides, sulfonyl chlorides Nickel chloride/Manganese 80-120 65-85 Arylsulfonyl chlorides Copper-based catalysts 100-150 60-80 Heterocyclic substrates Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent Dielectric Constant Yield (%) Reaction Time (h) Temperature (°C) Dimethylformamide 36.7 85 8 120 Acetonitrile 37.5 78 12 100 Dichloromethane 8.9 65 16 80 Toluene 2.4 45 24 110 Catalytic System Screening
Catalyst System Loading (mol%) Conversion (%) Selectivity (%) Turnover Number Palladium acetate/Phosphine ligand 5 92 88 18 Nickel chloride/Bipyridine 10 85 85 8.5 Copper triflate/Phenanthroline 15 78 82 5.2 Iron chloride/Nitrogen ligand 20 65 75 3.3 Purification and Characterization Protocols
Purification Method Recovery Yield (%) Purity (%) Time Required (h) Flash chromatography (silica gel) 75-85 90-95 4-6 Reversed-phase chromatography 80-90 95-98 6-8 Preparative HPLC 85-95 >98 8-12 Crystallization from ethanol/water 70-80 95-99 12-24 Analytical Technique Information Provided Typical Analysis Time 1H NMR (500 MHz) Proton connectivity and environment 30 minutes 13C NMR (125 MHz) Carbon framework and substitution 2 hours Mass spectrometry (ESI-MS) Molecular weight confirmation 15 minutes Infrared spectroscopy Functional group identification 10 minutes Melting point determination Purity assessment 30 minutes Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis (Proton, Carbon-13, Two-Dimensional Techniques)
Mass Spectrometric Fragmentation Patterns
Vibrational Spectroscopy (Infrared and Raman)
Crystallographic Studies
Single-Crystal X-ray Diffraction Analysis
Hirshfeld Surface Analysis
In Silico Molecular Modeling
Density Functional Theory Calculations
Conformational Analysis and Tautomerism
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates
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